molecular formula C5H8N4O B2934975 3-Hydrazinyl-1-methyl-1,2-dihydropyrazin-2-one CAS No. 1342087-35-7

3-Hydrazinyl-1-methyl-1,2-dihydropyrazin-2-one

Cat. No.: B2934975
CAS No.: 1342087-35-7
M. Wt: 140.146
InChI Key: RBSMUNOPWWBNQF-UHFFFAOYSA-N
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Description

3-Hydrazinyl-1-methyl-1,2-dihydropyrazin-2-one is a chemical compound with the molecular formula C5H8N4O and a molecular weight of 140.15 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of 5 carbon atoms, 8 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom .

Scientific Research Applications

Synthesis of Pyrazole Derivatives and Their Potential Applications

The compound 3-Hydrazinyl-1-methyl-1,2-dihydropyrazin-2-one serves as a precursor in the synthesis of various pyrazole derivatives. For instance, it has been utilized in the synthesis of 3-substituted pyridazino[3′, 4′:3, 4]pyrazolo[5, 1-c]-1,2,4-triazines, which demonstrate antimicrobial activity (El-Mariah, Hosny, & Deeb, 2006). This highlights its significance in developing compounds with potential pharmacological applications.

Structural Studies and Ring-Chain Tautomerism

The structural characteristics and tautomerism of compounds derived from this compound have been studied using NMR spectroscopy. Such studies offer insights into the chemical behavior and stability of these compounds, which is crucial for designing molecules with desired properties (Sinkkonen et al., 2002).

Reactivity and Pharmaceutical Potential Evaluation

Recent research has explored the reactivity and pharmaceutical potential of pyrazole derivatives synthesized from this compound. Computational methods, including density functional theory (DFT) calculations and molecular docking, have been employed to predict the reactive properties and potential biological activities of these compounds. Such evaluations are pivotal for identifying new therapeutic agents (Thomas et al., 2018).

Synthesis of Fused Pyrazole Derivatives

This compound is also used in the synthesis of fused pyrazole derivatives. These derivatives have been synthesized through various methods, including one-pot reactions, showcasing the versatility and reactivity of the compound in creating complex heterocyclic structures. Such synthetic methodologies contribute to the expansion of chemical libraries for drug discovery and material science (Adib et al., 2013).

Anticancer Potential and Electronic Structure Analysis

Investigations into the electronic structure and physicochemical properties of pyrazole derivatives derived from this compound have revealed their potential as anti-cancer agents. Through a combination of synthesis, electronic structure analysis, and docking studies, these compounds exhibit promising activity against specific cancer targets, highlighting their potential in oncological research (Thomas et al., 2019).

Properties

IUPAC Name

3-hydrazinyl-1-methylpyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-9-3-2-7-4(8-6)5(9)10/h2-3H,6H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBSMUNOPWWBNQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.